

Spectroscopic Characterization of 4,5-Diphenyl-4-oxazoline-2-thione: A Technical Guide

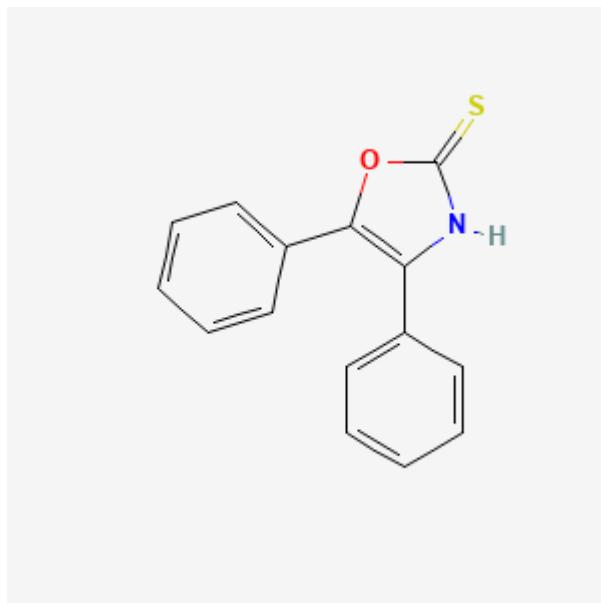
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Diphenyl-4-oxazoline-2-thione

Cat. No.: B1270550

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the heterocyclic compound **4,5-Diphenyl-4-oxazoline-2-thione**. Due to the limited availability of fully published spectroscopic data for this specific molecule, this guide combines known data with expected values derived from analogous compounds to offer a thorough analytical profile.

Compound Profile

4,5-Diphenyl-4-oxazoline-2-thione is a heterocyclic compound featuring a five-membered oxazoline ring substituted with two phenyl groups and a thione functional group.

Property	Value
IUPAC Name	4,5-diphenyl-3H-1,3-oxazole-2-thione[1]
CAS Number	6670-13-9[1]
Molecular Formula	C ₁₅ H ₁₁ NOS[1]
Molecular Weight	253.32 g/mol [1]
Structure	

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **4,5-Diphenyl-4-oxazoline-2-thione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, experimentally verified NMR data for **4,5-Diphenyl-4-oxazoline-2-thione** is not readily available in the public domain, the expected chemical shifts can be inferred from the structure and data for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.2 - 7.5	Multiplet	Aromatic protons (10H) of the two phenyl groups
~8.0 - 9.0	Broad Singlet	N-H proton of the oxazoline ring

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~180 - 185	C=S (Thione)
~140 - 150	C4 & C5 (Phenyl-substituted carbons on the oxazoline ring)
~125 - 135	Aromatic carbons of the phenyl groups

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3200 - 3400	Medium, Broad	N-H stretching
~3000 - 3100	Medium	Aromatic C-H stretching
~1600, 1490, 1450	Medium to Strong	Aromatic C=C stretching
~1250 - 1350	Strong	C=S stretching (Thione)
~1100 - 1200	Strong	C-O-C stretching of the oxazoline ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
253	High	Molecular ion $[M]^+$
165	Moderate	Fragment corresponding to $[C_{12}H_9]^+$ or similar rearrangement
109	Moderate	Further fragmentation

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorptions due to the aromatic systems and the thione group.

Table 5: Expected UV-Visible Absorption Maxima

λ_{max} (nm)	Molar Absorptivity (ϵ)	Assignment
~250 - 270	High	$\pi \rightarrow \pi^*$ transitions of the phenyl groups
~330 - 350	Moderate	$n \rightarrow \pi^*$ transition of the C=S group

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **4,5-Diphenyl-4-oxazoline-2-thione** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and determine the chemical shifts relative to tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

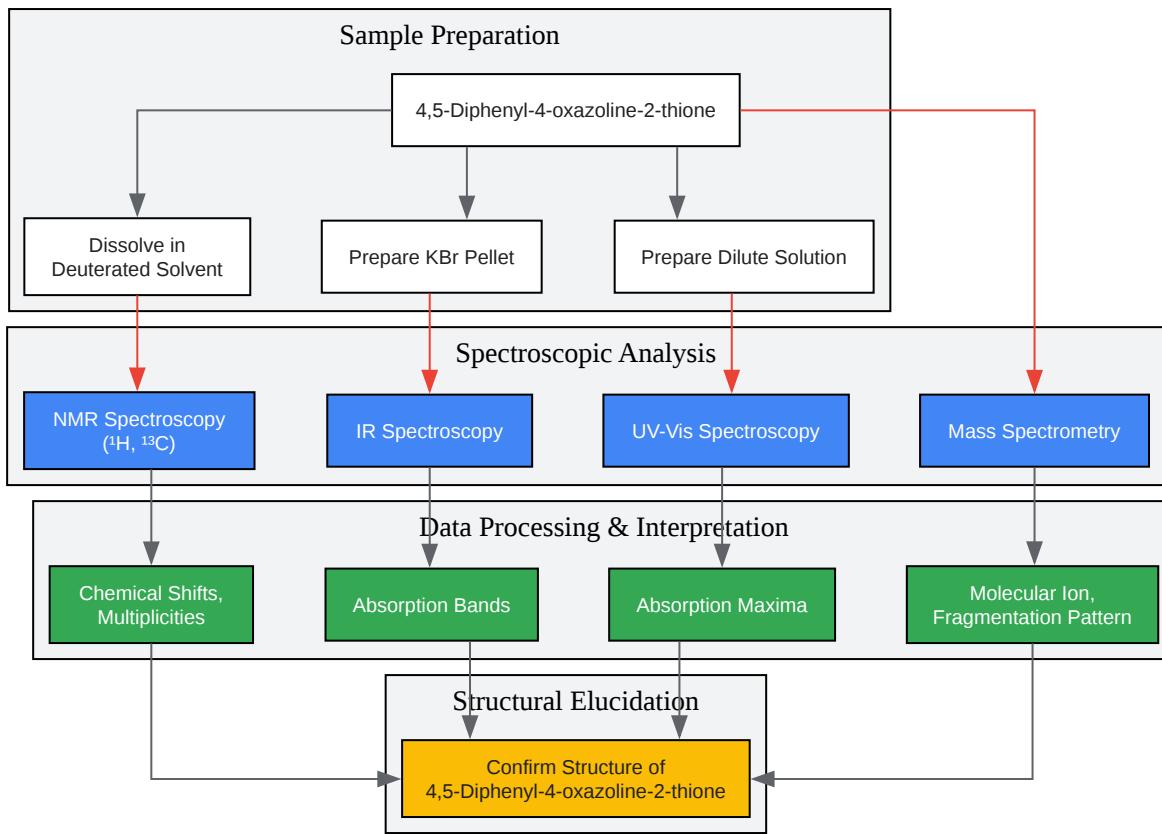
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
- Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is common for providing detailed fragmentation patterns.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

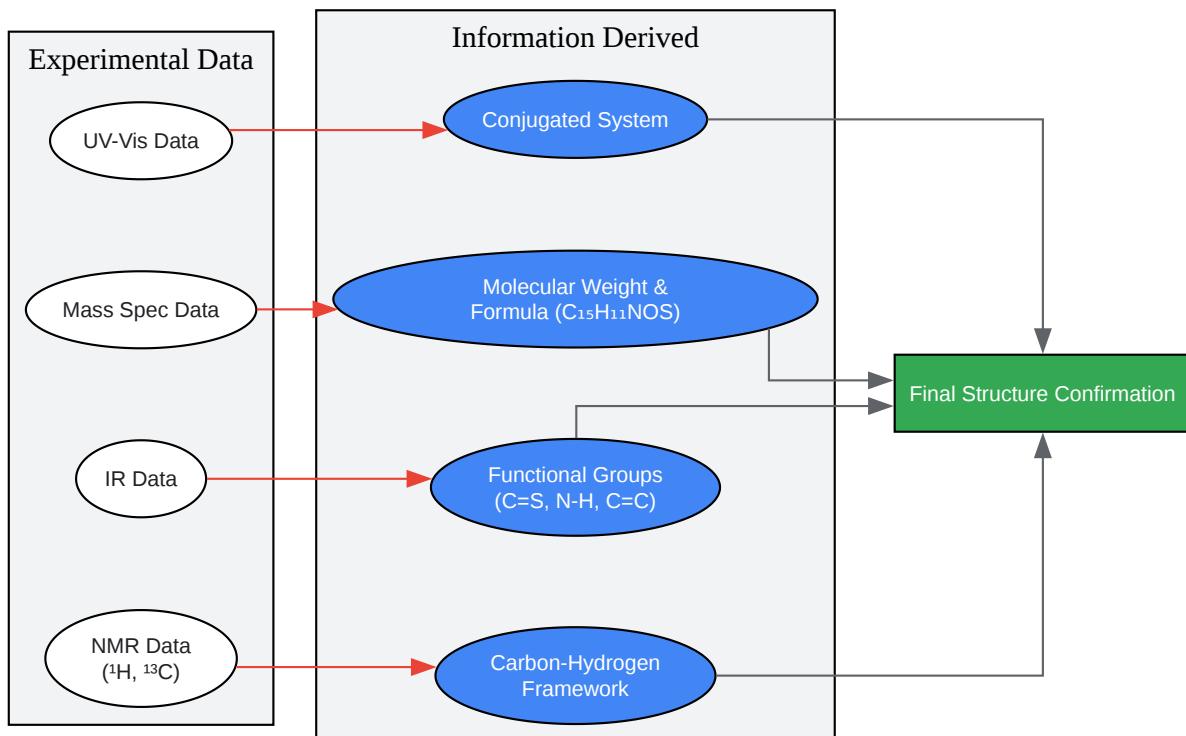

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration (typically in the range of 10^{-4} to 10^{-6} M).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of approximately 200-800 nm.
 - Record the absorbance spectrum and identify the wavelengths of maximum absorption (λ_{max}).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

Logical Relationship of Spectroscopic Data

This diagram illustrates how data from different spectroscopic techniques contribute to the final structural determination.

[Click to download full resolution via product page](#)

Caption: Integration of spectroscopic data for structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Diphenyl-4-oxazoline-2-thione | C₁₅H₁₁NOS | CID 853676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4,5-Diphenyl-4-oxazoline-2-thione: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1270550#spectroscopic-characterization-of-4-5-diphenyl-4-oxazoline-2-thione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com